molecular formula C14H10N4O2 B7561803 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide

6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide

Cat. No. B7561803
M. Wt: 266.25 g/mol
InChI Key: ILJRGUDCMVTSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide, also known as QPC, is a compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of pyridazine derivatives and has a molecular formula of C14H9N5O2.

Mechanism of Action

The exact mechanism of action of 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide. One area of research could be to further investigate its anti-cancer properties and potential use as a cancer treatment. Another area of research could be to explore its potential as an anti-inflammatory agent. Additionally, more studies could be done to better understand its mechanism of action and how it interacts with different cellular components.

Synthesis Methods

The synthesis of 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide involves the reaction of 3-aminopyridazine-4-carboxamide with 2-cyanoacetamide in the presence of a catalyst. The reaction yields 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide as a white crystalline solid with a melting point of 259-261°C.

Scientific Research Applications

6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide has also been studied for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.

properties

IUPAC Name

6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13-6-5-12(17-18-13)14(20)16-10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRGUDCMVTSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-quinolin-3-yl-1H-pyridazine-3-carboxamide

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